molecular formula C24H28N4O6 B2815079 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)ethanediamide CAS No. 1235356-68-9

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)ethanediamide

Cat. No.: B2815079
CAS No.: 1235356-68-9
M. Wt: 468.51
InChI Key: RTHNOOFUJVQQHU-UHFFFAOYSA-N
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Description

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)ethanediamide is a synthetic organic compound featuring a 2,3-dihydro-1,4-benzodioxin core linked to an ethanediamide (oxamide) bridge. The structure incorporates a piperidine ring substituted with a 2-methoxyphenyl carbamoyl group, which may enhance binding affinity to biological targets.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[[1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O6/c1-32-19-5-3-2-4-18(19)27-24(31)28-10-8-16(9-11-28)15-25-22(29)23(30)26-17-6-7-20-21(14-17)34-13-12-33-20/h2-7,14,16H,8-13,15H2,1H3,(H,25,29)(H,26,30)(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHNOOFUJVQQHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)ethanediamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Feature Target Compound Compound 7l
Core Structure 2,3-Dihydro-1,4-benzodioxin 2,3-Dihydro-1,4-benzodioxin
Linker Ethanediamide Acetamide
Key Substituent Piperidin-4-yl-methyl-carbamoyl (2-methoxy) 4-Chlorophenylsulfonyl, 3,5-dimethylphenyl
Reported Activity Not available Antibacterial, antifungal
Hemolytic Activity Not available 7.2% (low toxicity)

Pharmacodynamic and Pharmacokinetic Insights

  • Antimicrobial Potential: Compound 7l demonstrated broad-spectrum activity against E. coli (MIC: 8 µg/mL) and C. albicans (MIC: 16 µg/mL). The target compound’s piperidine moiety may enhance Gram-positive bacterial targeting due to increased lipophilicity .
  • Toxicity Profile : The absence of a sulfonamide group in the target compound could reduce hemolytic activity compared to 7l, though this requires experimental validation.

Biological Activity

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)ethanediamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to detail the biological activity of this compound, supported by data tables and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
IUPAC Name This compound
Molecular Formula C23H30N4O4
Molecular Weight 414.52 g/mol
CAS Number 423151-36-4

Anticancer Activity

Recent studies have investigated the anticancer potential of compounds similar to this compound. For instance, derivatives of 2-amino-1,4-naphthoquinone-benzamides exhibited significant cytotoxicity against various cancer cell lines, demonstrating the importance of structural modifications in enhancing biological activity .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that compounds with similar structures may induce apoptosis in cancer cells, as indicated by morphological changes observed in cell cycle analysis and Hoechst staining assays .

In Vitro Studies

In vitro studies have shown that compounds related to this compound can inhibit cell proliferation in various cancer models. The MTT assay results indicated that these compounds were more potent than standard chemotherapeutic agents like cisplatin against certain cell lines .

Study 1: Synthesis and Evaluation of Derivatives

A study focused on synthesizing new derivatives based on the core structure of benzodioxin and evaluating their biological activities. The synthesized compounds were tested against several cancer cell lines including MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colorectal cancer). The findings indicated that specific structural modifications led to enhanced cytotoxicity compared to controls .

Study 2: Structure Activity Relationship (SAR)

Research examining the structure activity relationship (SAR) of similar compounds revealed that modifications at the piperidinyl moiety significantly affected the biological activity. Compounds with electron-withdrawing groups at specific positions showed increased potency against cancer cells .

Q & A

Basic: What are the key synthetic methodologies for preparing N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)ethanediamide, and how are intermediates characterized?

Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the functionalization of the piperidin-4-ylmethyl and benzodioxin moieties. Key steps include:

  • Amide bond formation between the piperidine and 2-methoxyphenyl carbamate using coupling agents like EDCI/HOBt .
  • Ethanediamide linkage via condensation reactions, monitored by thin-layer chromatography (TLC) for intermediate purity .
  • Characterization of intermediates via infrared (IR) spectroscopy (to confirm carbonyl groups) and proton nuclear magnetic resonance (¹H-NMR) for structural elucidation .
    For final product validation, high-resolution mass spectrometry (HRMS) and HPLC purity analysis (>98%) are recommended .

Basic: How should researchers design experiments to characterize the compound’s physicochemical properties?

Answer:
A systematic approach includes:

  • Solubility profiling in polar (e.g., DMSO) and non-polar solvents to guide formulation studies.
  • Thermal stability analysis via differential scanning calorimetry (DSC) to identify decomposition temperatures .
  • LogP determination using reverse-phase HPLC to assess lipophilicity, critical for bioavailability predictions .
  • Spectroscopic stability studies under varying pH conditions (e.g., 1–13) to identify degradation pathways .

Advanced: How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. receptor antagonism) be resolved?

Answer:
Contradictions often arise from assay-specific conditions or off-target effects. Mitigation strategies include:

  • Dose-response studies across multiple concentrations to establish potency (IC₅₀/EC₅₀) and selectivity .
  • Orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to validate target engagement .
  • Structural-activity relationship (SAR) analysis of analogs to isolate critical functional groups (e.g., benzodioxin vs. piperidine modifications) .
  • Computational docking to predict binding modes and identify competing targets .

Advanced: What methodologies are recommended for elucidating the compound’s mechanism of action in complex biological systems?

Answer:

  • Target deconvolution using chemical proteomics (e.g., affinity chromatography coupled with LC-MS/MS) to identify interacting proteins .
  • CRISPR-Cas9 knockout screens to validate candidate targets in disease-relevant cell lines .
  • In vivo pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure with efficacy .
  • Cryo-EM or X-ray crystallography for structural insights into target-compound interactions, if crystallizable .

Methodological: How can researchers optimize reaction yields for scale-up synthesis while maintaining purity?

Answer:

  • Design of Experiments (DoE) to optimize parameters (temperature, solvent, catalyst loading) .
  • Continuous flow chemistry for improved heat/mass transfer in critical steps (e.g., amide coupling) .
  • In-line analytics (e.g., PAT tools) for real-time monitoring of intermediates .
  • Recrystallization protocols using solvent pairs (e.g., ethanol/water) to enhance final purity .

Theoretical Framework: How should researchers link this compound’s study to broader chemical or pharmacological theories?

Answer:

  • Receptor theory : Investigate its fit into allosteric vs. orthosteric binding models using kinetic assays .
  • Polypharmacology : Explore multi-target engagement via network pharmacology models .
  • Free-energy perturbation (FEP) calculations to rationalize SAR data within thermodynamic frameworks .
  • Systems biology integration to map its effects on signaling pathways (e.g., MAPK, PI3K-AKT) .

Advanced: What novel computational or AI-driven approaches can enhance research on this compound?

Answer:

  • Generative AI models (e.g., GPT-4 for reaction condition prediction) to propose unexplored synthetic routes .
  • Molecular dynamics simulations to study conformational flexibility in biological environments .
  • Machine learning-driven QSAR to prioritize analogs with improved ADMET properties .
  • Automated high-throughput screening platforms for rapid SAR exploration .

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